8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-6-18(13-16(15)2)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUUZIYGNKJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and morpholine derivatives. The key steps in the synthesis may include:
Formation of the Imidazo[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-g]purine core.
Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using suitable reagents and catalysts.
Attachment of the Morpholin-4-yl Ethyl Group: This step may involve nucleophilic substitution reactions where the morpholine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-(3,4-Dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-f]purine Derivatives
Compound A : 8-(4-Ethylphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione (CAS: 887213-78-7)
- Structural Differences :
- Position 8 : 4-Ethylphenyl vs. 3,4-dimethylphenyl in the query compound.
- Position 7 : Phenyl vs. methyl substituent.
- Core Structure : Imidazo[2,1-f]purine vs. imidazo[1,2-g]purine (ring fusion differs).
- Physicochemical Properties :
Compound B: 8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4-dione
- Key Modifications: Position 8: Methoxyphenyl (electron-donating) vs. dimethylphenyl (electron-neutral). Position 7: Cyanophenyl (electron-withdrawing) vs. methyl.
- Synthetic Accessibility : Requires sulfuric acid-mediated cyclization, similar to the query compound’s synthesis .
Imidazo[1,2-a]pyridine Derivatives
Compound C: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide
- Structural Contrasts :
- Core : Imidazo[1,2-a]pyridine (lacks purine’s fused pyrimidine ring).
- Substituents : Carboxamide and piperidine side chain vs. morpholine-ethyl chain.
- Bioactivity : Demonstrated kinase inhibition (e.g., JAK2) in preclinical studies .
Triazolo[3,4-e]purine Derivatives
Compound D : 4-Chloro-8-(4-chlorophenyl)-5a,6-dihydro-1H-[1,2,4]triazolo[3,4-e]purine
- Key Features :
- Core : Triazolo-purine hybrid (vs. imidazo-purine).
- Substituents : Chlorophenyl and chloro groups enhance electrophilicity.
- Activity : Anti-cancer properties via apoptosis induction (IC₅₀ = 1.2 μM in HeLa cells) .
Comparative Analysis Table
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., methoxy in Compound B) may enhance solubility but reduce binding affinity compared to hydrophobic substituents (e.g., dimethylphenyl in the query compound) .
Synthetic Challenges :
- The query compound’s synthesis likely requires multi-step purine functionalization, similar to Compound A’s route .
Biological Activity
The compound 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic molecule with potential pharmacological applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a heterocyclic imidazo[1,2-g]purine core substituted with a dimethylphenyl group and a morpholine moiety. Its molecular formula is , with a molecular weight of approximately 397.5 g/mol. The specific arrangement of its substituents contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways. This inhibition may have therapeutic implications for conditions such as cancer and neurological disorders.
- Receptor Interaction : The compound interacts with various receptors, potentially modulating their activity and leading to significant biological effects.
Enzyme Inhibition Studies
Studies have demonstrated that the compound acts as an inhibitor for several key enzymes:
- MEK-MAPK Pathway : Inhibition of this pathway is crucial in cancer therapy. The compound has shown potential in reducing the phosphorylation of MAPK in various tumor models .
Case Studies
- Cancer Models : In preclinical studies involving solid tumors, the compound was administered to assess its effects on tumor growth and survival rates. Results indicated a significant reduction in tumor size compared to control groups.
- Neuroprotective Effects : Research has also explored the neuroprotective properties of the compound in models of neurodegeneration. The results suggest that it may help mitigate neuronal damage through its receptor interactions.
Comparative Analysis with Related Compounds
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)ethyl]-pyrimido[1,2-a][1,3,5]triazin | Methoxy group instead of dimethyl | Anticancer activity |
| 7-methoxy-8-methylpyrimido[1,2-a][1,3,5]triazin | Different substitution pattern | Antimicrobial properties |
| 1-(3-chlorophenyl)-7-methylpyrimido[1,2-a][1,3,5]triazin | Chlorine substituent | Neuroprotective effects |
This comparative analysis highlights the unique properties of the target compound relative to others in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
